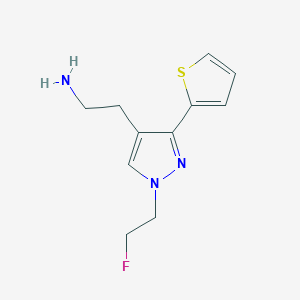

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZNWCFBIKGFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CCN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Pyrazole Core

The pyrazole ring is commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. In the context of this compound, pyrazole intermediates bearing substituents at C3 and C4 positions are prepared first.

- Typical method: Condensation of hydrazine derivatives with α,β-unsaturated ketones or esters bearing thiophene substituents, followed by cyclization under reflux conditions in ethanol or other suitable solvents.

Introduction of 2-Fluoroethyl Group

The N1-position fluorinated ethyl substituent is introduced via alkylation reactions:

- Alkylation Procedure:

- The pyrazole intermediate is reacted with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or tosylate) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.

- Reaction temperatures range from room temperature to reflux depending on reactivity.

- This step requires careful control to avoid multiple alkylations or side reactions.

Attachment of Thiophen-2-ylmethylamine

The thiophene moiety is introduced via nucleophilic substitution or reductive amination:

- Reductive Amination:

- Thiophen-2-ylmethylamine can be coupled to aldehyde or ketone intermediates on the pyrazole ring via reductive amination using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like dichloromethane or methanol.

- Reaction conditions typically involve mild heating or room temperature stirring for several hours.

Formation of Ethanamine Side Chain

The ethanamine chain linked to the pyrazole C4 position is often introduced by:

Representative Reaction Conditions and Yields

The following table summarizes key reaction steps, conditions, and yields based on literature and patent data:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + α,β-unsaturated ketone | Ethanol | Reflux | 4-6 h | 70-85 | Cyclization under reflux |

| N1-alkylation with 2-fluoroethyl halide | 2-fluoroethyl bromide, K2CO3 or NaH | DMF or Acetonitrile | RT to reflux | 6-12 h | 60-75 | Controlled to avoid polyalkylation |

| Reductive amination with thiophen-2-ylmethylamine | Thiophen-2-ylmethylamine, NaBH(OAc)3 or NaCNBH3 | DCM or MeOH | RT | 12-24 h | 65-80 | Mild conditions to preserve sensitive groups |

| Introduction of ethanamine side chain | Ammonia or primary amine, reflux | Ethanol or Water | Reflux | 4-8 h | 60-78 | May require purification by recrystallization |

Supporting Experimental Data and Notes

- The alkylation step with 2-fluoroethyl halides is sensitive to moisture and requires anhydrous conditions to maximize yield and prevent hydrolysis.

- Reductive amination is favored for its mild conditions and high selectivity, especially when sensitive heterocycles are present.

- Purification is typically achieved by recrystallization from solvents such as methanol/water mixtures or by chromatographic methods depending on the scale.

- The thiophene ring’s stability under acidic and basic conditions allows for flexibility in reaction conditions during synthesis.

- Reaction monitoring by NMR and LC-MS is recommended to confirm intermediate and final product formation and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like the ethanol derivative .

- Thiophene vs.

- Ethanamine Chain : The primary amine at C4 likely increases solubility and hydrogen-bonding capacity relative to acetyl or methylene-linked amines .

Key Observations:

- The target compound’s synthesis may face challenges in introducing the 2-fluoroethyl group, which often requires hazardous reagents like fluoroethyl halides.

- Yields for analogous amines (e.g., 36–48%) suggest moderate efficiency, likely due to multi-step protocols or purification hurdles .

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a synthetic organic compound characterized by its unique structure, which integrates a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This compound has garnered attention for its potential biological activities, making it a subject of various research studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4S, with a molecular weight of approximately 252.32 g/mol. The presence of the fluoroethyl group is believed to enhance the compound's stability and lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13FN4S |

| Molecular Weight | 252.32 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, which can lead to therapeutic effects in different disease models.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit diverse biological activities, including:

1. Anticancer Activity

Studies have shown that related pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives similar to this compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

Compounds with thiophene and pyrazole structures have been reported to exhibit significant antimicrobial activity. The specific interactions of this compound with microbial targets are currently under investigation but suggest a promising avenue for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may also exhibit similar properties through the modulation of inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: CDK Inhibition

A study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines showed potent CDK2 inhibitory activity (Ki = 0.005 µM), with significant antiproliferative effects on ovarian cancer cells (GI50 = 0.127–0.560 μM). This highlights the potential for developing selective CDK inhibitors from pyrazole derivatives .

Case Study 2: Antimicrobial Testing

Another study evaluated various pyrazole derivatives against fungal pathogens, demonstrating that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy. The IC50 values varied significantly, indicating that structural variations greatly influence biological activity .

Research Findings

Recent findings suggest that the structural modifications in compounds like this compound can lead to significant changes in their biological profiles:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK Inhibition | 0.005 |

| Pyrazole Derivatives | Antimicrobial Activity | 18.8–54.4 |

| Thiophene-Pyrazole Compounds | Anti-inflammatory | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole intermediates. For example, fluorinated pyrazole derivatives can be synthesized via nucleophilic substitution of halogenated precursors with 2-fluoroethylamine. Key steps include:

- Coupling thiophene moieties using Suzuki-Miyaura cross-coupling reactions (e.g., Pd-catalyzed conditions) .

- Amination of the pyrazole core using reductive amination or nucleophilic displacement, monitored by TLC and purified via column chromatography .

- Optimize yields by controlling reaction temperature (e.g., 60–80°C for fluorination) and using anhydrous solvents (e.g., DMF or dichloromethane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., fluorine and thiophene integration) and amine proton shifts .

- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve steric effects of the 2-fluoroethyl group and thiophene orientation (e.g., torsion angles <5° indicate planar pyrazole-thiophene systems) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound against microbial or cellular targets?

- Methodological Answer :

- In vitro assays : Use standardized protocols (e.g., broth microdilution for antibacterial activity against S. aureus or E. coli) with compound concentrations ranging 1–100 µg/mL .

- Dose-response curves : Calculate IC50 values using sigmoidal fitting (e.g., GraphPad Prism) .

- Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to assess specificity .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s mechanism of action in enzymatic assays be resolved?

- Methodological Answer :

- Systematic variation : Test activity under different buffer conditions (pH 7.4 vs. 6.5) or cofactor availability (e.g., Mg²⁺) to identify confounding factors .

- Competitive binding assays : Use fluorescence polarization or SPR to measure binding affinity against purported targets (e.g., kinase domains) .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicate datasets and identify outliers .

Q. What strategies improve the selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) and compare activity profiles .

- Molecular docking : Use software like AutoDock Vina to predict interactions with target binding pockets (e.g., ATP-binding sites) .

- Selectivity panels : Screen against diverse target families (e.g., Eurofins CEREP panel) to identify off-target effects .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5 for optimal permeability) and CYP450 inhibition .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolism Module .

- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., amine reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.